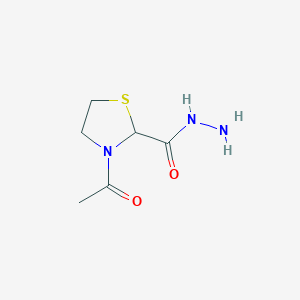

3-Acetyl-1,3-thiazolane-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1,3-thiazolidine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-4(10)9-2-3-12-6(9)5(11)8-7/h6H,2-3,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUFGOOFRWCMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCSC1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381245 | |

| Record name | 3-Acetyl-1,3-thiazolane-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-18-6 | |

| Record name | 3-Acetyl-2-thiazolidinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-1,3-thiazolane-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Structural Elucidation of 3 Acetyl 1,3 Thiazolane 2 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete map of the carbon-hydrogen framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis and Multiplicity

The ¹H-NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For 3-Acetyl-1,3-thiazolane-2-carbohydrazide, distinct signals are expected for the protons of the thiazolidine (B150603) ring, the acetyl group, and the carbohydrazide (B1668358) moiety. The anticipated chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (O, N, S) and anisotropic effects from carbonyl groups.

Expected ¹H-NMR Data:

Acetyl Protons (CH₃): A sharp singlet, typically appearing in the range of δ 2.0-2.3 ppm, corresponding to the three equivalent protons of the acetyl methyl group.

Thiazolidine Ring Protons (CH₂-CH₂-S): The two methylene groups of the thiazolidine ring would present as complex multiplets due to diastereotopicity and spin-spin coupling. The protons on the carbon adjacent to the sulfur atom (C5) would likely resonate around δ 3.0-3.5 ppm, while the protons on the carbon adjacent to the nitrogen (C4) would appear further downfield, potentially in the δ 3.5-4.5 ppm range.

Thiazolidine Ring Proton (N-CH-S): The single proton at the C2 position, situated between a sulfur and nitrogen atom and adjacent to a carbonyl group, is expected to be significantly deshielded, with a chemical shift likely greater than δ 5.5 ppm.

Hydrazide Protons (NH-NH₂): The protons of the hydrazide group (NH and NH₂) would appear as broad singlets that are exchangeable with D₂O. The NH proton signal might be observed between δ 8.0-10.0 ppm, while the NH₂ protons could appear in a broad range, often between δ 4.0-6.0 ppm, depending on solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Acetyl CH₃ | 2.0 - 2.3 | Singlet (s) |

| Thiazolidine CH₂ (C5) | 3.0 - 3.5 | Multiplet (m) |

| Thiazolidine CH₂ (C4) | 3.5 - 4.5 | Multiplet (m) |

| Thiazolidine CH (C2) | > 5.5 | Singlet (s) or Doublet (d) |

| Hydrazide NH₂ | 4.0 - 6.0 | Broad Singlet (br s) |

| Hydrazide NH | 8.0 - 10.0 | Broad Singlet (br s) |

Note: The table presents expected values based on typical chemical shifts for similar functional groups and structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Assignments and Correlation

The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly indicative of the carbon atom's hybridization and the nature of its attached functional groups.

Expected ¹³C-NMR Data:

Carbonyl Carbons (C=O): Two distinct signals are expected in the most downfield region of the spectrum, typically between δ 165-175 ppm. One signal corresponds to the acetyl carbonyl carbon, and the other to the carbohydrazide carbonyl carbon.

Thiazolidine Ring Carbons: The C2 carbon, bonded to both sulfur and nitrogen, would appear significantly downfield for an sp³ carbon, likely in the δ 60-75 ppm range. The C4 and C5 methylene carbons would resonate in the aliphatic region, with the C4 carbon (adjacent to nitrogen) expected around δ 45-55 ppm and the C5 carbon (adjacent to sulfur) around δ 25-35 ppm.

Acetyl Carbon (CH₃): The methyl carbon of the acetyl group would produce a signal in the upfield region, typically around δ 20-25 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Acetyl C=O | 168 - 175 |

| Hydrazide C=O | 165 - 172 |

| Thiazolidine C2 | 60 - 75 |

| Thiazolidine C4 | 45 - 55 |

| Thiazolidine C5 | 25 - 35 |

| Acetyl CH₃ | 20 - 25 |

Note: The table presents expected values based on typical chemical shifts for similar functional groups and structures.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. It would be crucial for tracing the connectivity within the thiazolidine ring, showing correlations between the protons on C4 and C5.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal by linking it to its attached proton(s), for instance, connecting the ¹H signal of the C2 proton to the ¹³C signal of the C2 carbon.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Analysis of Amide, Carbonyl, and Hydrazide Stretching Vibrations

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: The hydrazide group would exhibit characteristic N-H stretching vibrations. The -NH₂ group typically shows two bands (symmetric and asymmetric stretching) in the 3200-3400 cm⁻¹ region. The secondary amide (N-H) of the hydrazide would also show a stretching band, often around 3100-3300 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=O Stretching: Carbonyl stretching is a very strong and prominent feature. Two distinct C=O absorption bands are expected. The tertiary amide (acetyl) carbonyl stretch typically appears around 1650-1680 cm⁻¹. The hydrazide carbonyl stretch would also be found in this region, potentially overlapping or appearing as a distinct peak around 1660-1690 cm⁻¹.

N-H Bending: The N-H bending vibration of the amide and hydrazide groups would cause absorption in the 1550-1650 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazide NH₂) | 3200 - 3400 | Medium |

| N-H Stretch (Hydrazide NH) | 3100 - 3300 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Acetyl Amide) | 1650 - 1680 | Strong |

| C=O Stretch (Hydrazide) | 1660 - 1690 | Strong |

| N-H Bend | 1550 - 1650 | Medium-Strong |

Note: The table presents expected values based on typical vibrational frequencies for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers additional structural evidence.

For this compound (C₆H₁₁N₃O₂S), the expected exact mass is approximately 189.0575. An HRMS measurement confirming this mass would provide strong evidence for the molecular formula.

The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI-MS/MS) experiment would likely involve characteristic losses of small molecules or radicals. Key fragmentation pathways could include:

Loss of the acetyl group (CH₃CO•, 43 Da).

Cleavage of the carbohydrazide group, leading to fragments corresponding to the loss of N₂H₃• (31 Da) or CON₂H₃• (59 Da).

Ring-opening of the thiazolidine moiety, followed by fragmentation. For instance, cleavage of the C-S bonds is a common pathway for sulfur-containing heterocycles.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR and FT-IR spectroscopy.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing within the crystal lattice. For a molecule such as this compound, X-ray diffraction analysis would be crucial to unequivocally establish its solid-state structure.

The molecular conformation of this compound is dictated by the spatial arrangement of its constituent thiazolidine ring, the N-acetyl group, and the 2-carbohydrazide side chain. The five-membered thiazolidine ring, being saturated, is not planar and likely adopts a puckered conformation, such as an envelope or twist (half-chair) form, to minimize steric strain. Studies on similar N-acetyl-thiazolidine derivatives have explored such conformational equilibriums.

The relative orientation of the substituents is defined by a series of dihedral (torsion) angles. In related carbohydrazide structures, the conformation around the N-N bond is a key feature. For instance, in various thiophene-carbohydrazide derivatives, the C-N-N-C torsion angle is often close to 180°, indicating a trans or anti-periplanar arrangement. nih.gov The planarity of the imide nitrogen in N-acetylated heterocyclic systems, such as 3-acetyloxazolidin-2-one, suggests that the acetyl group's carbonyl is often oriented anti to the ring's N–C(=O) bond. st-andrews.ac.uk This preference helps to minimize dipole-dipole repulsions and steric hindrance.

Based on analogous structures, key dihedral angles for this compound can be predicted, which would ultimately require experimental verification.

Table 1: Predicted Key Dihedral Angles in this compound Based on Analogous Compounds

| Atoms Involved (Hypothetical Numbering) | Description | Predicted Angle (°) | Rationale from Analogous Structures |

| C(ring)-N(ring)-C(acetyl)-O(acetyl) | Orientation of acetyl group | ~180° | Minimizes steric hindrance, similar to N-acetyl heterocycles. st-andrews.ac.uk |

| N(ring)-C(ring)-C(hydrazide)-N(hydrazide) | Orientation of carbohydrazide side chain | Variable | Depends on ring puckering and steric factors. |

| C(hydrazide)-N(hydrazide)-N(hydrazide)-H | Conformation about the N-N bond | ~180° | Commonly observed trans conformation in carbohydrazides. nih.gov |

The supramolecular assembly of this compound in the solid state would be heavily influenced by hydrogen bonding. Hydrogen bonds are highly directional, non-covalent interactions crucial for the formation of stable, extended networks in crystals. khanacademy.org The carbohydrazide moiety (-CONHNH₂) provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). The acetyl group (-COCH₃) contributes an additional carbonyl oxygen atom that can act as a hydrogen bond acceptor.

In the crystal structures of related carbohydrazide and thiazole (B1198619) derivatives, N-H···O and N-H···N hydrogen bonds are common motifs that link molecules into chains, layers, or more complex three-dimensional networks. researchgate.net For example, in some thiazolidine derivatives, molecules are linked by N—H⋯O hydrogen bonds, forming chains propagating in a specific crystallographic direction. researchgate.net It is highly probable that the N-H protons of the terminal -NH₂ group and the secondary amide N-H in the hydrazide chain of this compound would participate in intermolecular hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules. These interactions are fundamental to the stability of the crystal lattice.

Table 2: Potential Hydrogen Bonds in Crystalline this compound

| Donor (D) | Acceptor (A) | Type of Interaction | Expected Supramolecular Motif |

| N-H (hydrazide) | O=C (hydrazide) | Intermolecular | Chains or dimers |

| N-H (hydrazide) | O=C (acetyl) | Intermolecular | Chains or sheets |

| N-H (hydrazide) | N (thiazolidine of another molecule) | Intermolecular | Chains or extended networks |

The structure of this compound contains a chiral center at the C2 position of the thiazolidine ring (the carbon atom to which the carbohydrazide group is attached). This chirality means the compound can exist as a pair of enantiomers (R and S isomers). If the synthesis of this compound does not employ chiral-specific methods, the product would be a racemic mixture (a 1:1 ratio of the two enantiomers).

X-ray crystallography is a powerful tool for analyzing stereoisomers. If a racemic mixture crystallizes, it can do so as a racemic compound (both enantiomers in the same unit cell) or as a conglomerate (a mechanical mixture of separate crystals of each enantiomer). Single-crystal X-ray diffraction can distinguish between these forms and determine the relative and absolute configuration of the molecule(s) in the crystal.

Furthermore, if additional chiral centers were present in the molecule, diastereomers would be possible. While the parent structure has only one stereocenter, derivatives could have more. In such cases, X-ray crystallography could be used to determine the specific diastereomer present in a crystal and, by analyzing a bulk sample, could potentially give insight into diastereomeric ratios, although techniques like NMR spectroscopy are more commonly used for ratio determination in solution.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, sulfur, and sometimes oxygen) in a compound. thermofisher.com This experimental data is then compared to the theoretical percentages calculated from the compound's proposed empirical formula. A close match between the experimental and theoretical values serves to verify the empirical formula and is a crucial component of compound characterization. thermofisher.com

The empirical formula for this compound is C₆H₁₁N₃O₂S. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₁N₃O₂S)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 35.45 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.46 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 20.68 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.75 |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.78 |

| Total | 203.233 | 100.00 |

Experimental determination of the elemental composition is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample. mdpi.com The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified to determine the percentages of C, H, N, and S. Oxygen is often determined by pyrolysis. The experimentally obtained percentages would be expected to be within ±0.4% of the calculated theoretical values to confirm the compound's empirical formula and purity.

Chemical Transformations and Derivatization Strategies of 3 Acetyl 1,3 Thiazolane 2 Carbohydrazide

Reactions Involving the Terminal Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a versatile building block in synthetic organic chemistry, known for its nucleophilicity and its ability to participate in cyclization and condensation reactions.

The terminal hydrazide moiety of 3-Acetyl-1,3-thiazolane-2-carbohydrazide is a key precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles.

1,3,4-Oxadiazoles:

The conversion of acylhydrazides to 1,3,4-oxadiazoles is a well-established synthetic route. Research has demonstrated the successful cyclization of 3-acetyl-thiazolidine hydrazide derivatives into 1,3,4-oxadiazole (B1194373) rings. One common method involves the reaction of the hydrazide with various carboxylic acids in the presence of a dehydrating agent such as phosphoryl chloride (POCl₃). This reaction proceeds through an N-acylhydrazide intermediate which then undergoes intramolecular cyclization and dehydration to furnish the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.govnih.gov

Another synthetic pathway to 1,3,4-oxadiazoles involves the reaction of the hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. This initially forms a potassium dithiocarbazate salt. Subsequent treatment with acid can induce cyclization to yield a 5-thioxo-1,3,4-oxadiazole derivative. nih.govnih.gov The resulting thiol group can be a handle for further functionalization.

A summary of representative cyclization reactions to form 1,3,4-oxadiazoles is presented in the table below.

| Starting Material | Reagents | Product | Reference |

| 3-Acetyl-thiazolidine hydrazide derivative | Carboxylic Acid, POCl₃ | 2-Substituted-5-(3-acetyl-1,3-thiazolidin-2-yl)-1,3,4-oxadiazole | nih.govnih.gov |

| 3-Acetyl-thiazolidine hydrazide derivative | 1. CS₂, KOH 2. Acid | 3-Acetyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazolidine | nih.govnih.gov |

Pyrazoles:

The synthesis of pyrazoles classically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. The terminal hydrazide of this compound can act as the hydrazine component in this reaction. For instance, reaction with acetylacetone (B45752) (a 1,3-diketone) under acidic or thermal conditions would be expected to yield a pyrazole (B372694) ring attached to the thiazolidine (B150603) core. ekb.eguobaghdad.edu.iq While specific examples of this transformation with this compound are not extensively documented in the literature, the general reactivity of thiosemicarbazides (derivatives of carbohydrazides) with 1,3-dicarbonyl compounds to form pyrazoles is a known synthetic strategy. ekb.eg This suggests a high potential for this cyclization pathway.

The terminal -NH₂ group of the hydrazide moiety readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones, which are a subclass of Schiff bases. irjmets.comajgreenchem.com This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with catalytic amounts of acid to facilitate the dehydration process. irjmets.com

The resulting N'-alkylidene or N'-arylidene-3-acetyl-1,3-thiazolane-2-carbohydrazides are valuable intermediates themselves. The newly formed imine (C=N) bond can participate in further reactions, and the properties of the molecule can be systematically altered by varying the structure of the carbonyl compound used in the condensation. herts.ac.uk

| Reactants | Conditions | Product Type |

| This compound, Aromatic Aldehyde | Ethanol, Acid catalyst | N'-Arylidene-3-acetyl-1,3-thiazolane-2-carbohydrazide |

| This compound, Ketone | Ethanol, Acid catalyst | N'-Alkylidene-3-acetyl-1,3-thiazolane-2-carbohydrazide |

The nucleophilic nature of the terminal amino group of the hydrazide allows for its reaction with isothiocyanates (R-N=C=S) to produce 1,4-disubstituted thiosemicarbazide (B42300) derivatives. This reaction involves the nucleophilic attack of the hydrazide's terminal nitrogen onto the electrophilic carbon of the isothiocyanate. irjmets.com The reaction is generally carried out in a polar solvent. The resulting thiosemicarbazides are versatile precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles, such as thiazoles, thiadiazoles, and triazoles. ekb.egnih.gov

Modifications of the Thiazolidine Ring System

The thiazolidine ring of this compound can bear substituents at positions 4 and 5. The nature of these substituents can exert significant steric and electronic effects on the molecule's reactivity.

Electronic Effects: Electron-withdrawing groups on the thiazolidine ring can increase the acidity of protons on adjacent carbons and potentially influence the nucleophilicity of the hydrazide moiety through inductive effects. Conversely, electron-donating groups may enhance the nucleophilicity of the ring's heteroatoms.

Steric Effects: Bulky substituents on the thiazolidine ring can hinder the approach of reagents to the carbohydrazide (B1668358) side chain or to the ring itself. This steric hindrance can affect reaction rates and may influence the stereochemical outcome of certain reactions. researchgate.net

The N-acetyl group itself has a notable influence. It renders the nitrogen atom non-basic and can restrict the conformational flexibility of the five-membered ring. This conformational rigidity can be a crucial factor in controlling the stereoselectivity of reactions. researchgate.netacs.org

When this compound is synthesized from a chiral amino acid like L-cysteine, it possesses inherent chirality at the C4 position. The condensation reaction to form the thiazolidine ring can also create a new stereocenter at the C2 position, leading to the formation of diastereomers (cis and trans). researchgate.netnanobioletters.com The ratio of these diastereomers can be influenced by the reaction solvent and conditions. researchgate.netnanobioletters.com

The pre-existing stereocenters in the thiazolidine ring can exert stereochemical control over subsequent reactions. This is a key concept in asymmetric synthesis. For example, in aldol (B89426) reactions involving N-acetyl thiazolidinethione reagents, which are structurally related to the compound of interest, high levels of diastereoselectivity have been observed. nih.gov This is attributed to the chiral environment created by the ring, which directs the approach of the incoming electrophile to one face of the enolate. nih.gov This principle of substrate-controlled stereoselectivity suggests that derivatization of the carbohydrazide side chain or modifications to the ring itself could proceed with a degree of stereochemical control, dictated by the inherent chirality of the N-acetylated thiazolidine framework.

Synthesis of Hybrid Molecules Integrating the this compound Core

The carbohydrazide moiety of this compound is a key functional group that drives the synthesis of various hybrid molecules. Its nucleophilic nitrogen atoms readily participate in condensation and cyclization reactions, enabling the fusion of the thiazolane core with other heterocyclic rings such as 1,3,4-thiadiazoles and pyrazoles.

One common strategy involves the reaction of this compound with various electrophilic reagents. For instance, condensation with aromatic aldehydes leads to the formation of Schiff bases, which can be further cyclized to yield a variety of heterocyclic systems.

Another important derivatization pathway is the synthesis of 1,3,4-thiadiazole (B1197879) hybrids. This is typically achieved through the reaction of the carbohydrazide with carbon disulfide in a basic medium, followed by cyclization. This method provides a straightforward route to molecules that combine the structural features of both thiazolane and thiadiazole rings.

Furthermore, the reaction of this compound with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, offers a pathway to pyrazole-containing hybrid molecules. This cyclocondensation reaction is a well-established method for the synthesis of pyrazole derivatives and allows for the introduction of diverse substituents on the pyrazole ring.

While specific examples detailing the synthesis of hybrid molecules directly from this compound are not extensively documented in the readily available literature, the general reactivity of the carbohydrazide functional group provides a strong basis for these synthetic transformations. The following sections describe the plausible synthetic routes to key hybrid molecular systems based on established chemical principles.

The condensation reaction of carbohydrazides with aromatic aldehydes is a fundamental method for the synthesis of Schiff bases (hydrazones). This reaction typically proceeds by heating the two reactants in a suitable solvent, often with a catalytic amount of acid. The resulting Schiff bases are versatile intermediates that can be used to synthesize a wide range of other heterocyclic compounds.

No specific research data was found for the synthesis of Schiff bases directly from this compound. The following table is a representative example based on general reactions of carbohydrazides.

| Aldehyde Reactant | Product (Schiff Base) | Reaction Conditions |

| Benzaldehyde | N'-benzylidene-3-acetyl-1,3-thiazolane-2-carbohydrazide | Ethanol, reflux, catalytic acetic acid |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-3-acetyl-1,3-thiazolane-2-carbohydrazide | Ethanol, reflux, catalytic acetic acid |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-3-acetyl-1,3-thiazolane-2-carbohydrazide | Ethanol, reflux, catalytic acetic acid |

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from carbohydrazides is a well-established synthetic route. A common method involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base, followed by cyclization of the resulting intermediate. Another approach involves the acid-catalyzed cyclization of thiosemicarbazone precursors, which are obtained from the reaction of the carbohydrazide with thiosemicarbazide.

No specific research data was found for the synthesis of 1,3,4-thiadiazole hybrids directly from this compound. The following table illustrates a plausible synthetic pathway.

| Reagents | Intermediate | Product |

| 1. Carbon disulfide, KOH 2. Acid | Potassium dithiocarbazate derivative | 5-(3-acetyl-1,3-thiazolan-2-yl)-1,3,4-thiadiazole-2-thiol |

| 1. Thiosemicarbazide 2. Acetic anhydride | Thiosemicarbazone derivative | 2-acetylamino-5-(3-acetyl-1,3-thiazolan-2-yl)-1,3,4-thiadiazole |

The Knorr pyrazole synthesis and related cyclocondensation reactions provide a versatile method for the preparation of pyrazole derivatives. The reaction of a carbohydrazide with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, typically under acidic or basic conditions, leads to the formation of a pyrazole ring.

No specific research data was found for the synthesis of pyrazole hybrids directly from this compound. The following table presents a hypothetical synthesis based on general knowledge.

| Dicarbonyl Compound | Product | Reaction Conditions |

| Acetylacetone | 1-(3-acetyl-1,3-thiazolane-2-carbonyl)-3,5-dimethyl-1H-pyrazole | Acetic acid, reflux |

| Ethyl acetoacetate | 1-(3-acetyl-1,3-thiazolane-2-carbonyl)-3-methyl-1H-pyrazol-5(4H)-one | Ethanol, reflux |

Computational Chemistry and Theoretical Characterization of 3 Acetyl 1,3 Thiazolane 2 Carbohydrazide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Acetyl-1,3-thiazolane-2-carbohydrazide, DFT calculations are employed to determine its fundamental electronic and geometric properties. These calculations often utilize functionals like B3LYP or B3PW91 with a basis set such as 6-311G(d,p) to provide a balance between computational cost and accuracy.

The first step in theoretical characterization is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For this compound, this process involves minimizing the energy of the structure, which provides key information on bond lengths, bond angles, and dihedral angles. The thiazolidine (B150603) ring can adopt various conformations, such as an envelope or twisted form. The orientation of the acetyl and carbohydrazide (B1668358) substituents is also critical. Conformational analysis reveals that the five-membered 1,3-thiazolidine ring often adopts a flattened boat or envelope conformation to minimize steric hindrance. nih.gov The rotational barriers around the N-C=O bonds of the acetyl and carbohydrazide groups are also analyzed to identify the most stable spatial arrangement of these side chains.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O (Acetyl) | 1.24 | N-C-S | 110.5 |

| C=O (Hydrazide) | 1.25 | C-N-C | 118.9 |

| C-S | 1.85 | O=C-N (Hydrazide) | 123.1 |

| N-C (Acetyl) | 1.38 | O=C-N (Acetyl) | 121.5 |

| N-N | 1.39 | C-S-C | 94.2 |

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation.

IR Frequencies: Theoretical vibrational frequencies are calculated from the optimized geometry. For this compound, characteristic vibrational bands include the C=O stretching of the acetyl and hydrazide groups, N-H stretching of the hydrazide, and C-N and C-S stretching within the thiazolidine ring. These calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. The predicted values for the protons and carbons in the thiazolidine ring, the acetyl methyl group, and the hydrazide moiety can be correlated with experimental spectra. For instance, the carbonyl carbons of the acetyl and hydrazide groups are expected to appear significantly downfield in the ¹³C NMR spectrum. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| IR Frequency (ν) | ~1685 cm⁻¹ | C=O Stretch (Acetyl) |

| IR Frequency (ν) | ~1660 cm⁻¹ | C=O Stretch (Hydrazide) |

| IR Frequency (ν) | ~3310 cm⁻¹ | N-H Stretch (Amine) |

| ¹³C NMR Shift (δ) | ~170 ppm | C=O Carbon (Acetyl) |

| ¹³C NMR Shift (δ) | ~165 ppm | C=O Carbon (Hydrazide) |

| ¹H NMR Shift (δ) | ~2.2 ppm | CH₃ Protons (Acetyl) |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For thiazole-based hydrazones, the charge densities of the HOMO are often concentrated on the hydrazone and thiazole (B1198619) fragments, indicating these are the likely sites for electrophilic attack. matrix-fine-chemicals.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 3: Calculated FMO Energies and Reactivity Descriptors

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.45 | - |

| LUMO Energy | ELUMO | -1.98 | - |

| Energy Gap | ΔE | 4.47 | ELUMO – EHOMO |

| Electronegativity | χ | 4.22 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness | η | 2.24 | (ELUMO – EHOMO)/2 |

| Electrophilicity Index | ω | 3.97 | χ²/2η |

Molecular Dynamics Simulations to Explore Conformational Space

While DFT calculations provide a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to explore the conformational landscape of this compound in a simulated environment, such as in a solvent like water. These simulations reveal how the molecule flexes, rotates, and changes its shape at a given temperature, providing insights into its flexibility and the accessibility of different conformations. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target. Analysis of the MD trajectory can reveal stable conformations and the transitions between them.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a class of compounds including this compound, a QSAR model could be developed to predict its potential biological activity, such as antimicrobial or anticancer properties. mdpi.com

To build a QSAR model, a dataset of structurally related thiazolidine derivatives with known activities is required. Various molecular descriptors—such as topological, electronic, and steric parameters—are calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR) are then used to build a mathematical equation that relates these descriptors to the observed activity. Such models can predict the activity of new, unsynthesized compounds like this compound and guide the design of more potent analogues.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

For this compound, docking simulations can be performed against various biological targets to predict its potential mechanism of action. Thiazolidine-containing compounds have been docked into the active sites of targets like carbonic anhydrase, various kinases, and microbial enzymes such as DNA gyrase. researchgate.net The simulation calculates a docking score, which estimates the binding free energy, and reveals key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the target's active site. These insights are crucial for understanding the basis of the molecule's potential biological activity.

Table 4: Representative Molecular Docking Results for this compound with a Putative Kinase Target

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase Domain | -7.8 | GLU-81, LEU-132 | Hydrogen Bond |

| VAL-64, ALA-80 | Hydrophobic Interaction | ||

| LYS-62 | Hydrogen Bond |

Identification of Binding Sites and Modes of Interaction (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Computational docking studies are instrumental in elucidating how a ligand like this compound might interact with the active site of a biological macromolecule. These studies predict the preferred binding orientation of the molecule and identify key non-covalent interactions that stabilize the ligand-receptor complex. For related thiazolidinone derivatives, these interactions are crucial for their biological activity.

Key modes of interaction observed for analogous compounds include:

Hydrogen Bonding: The hydrogen bond donor and acceptor groups are critical for molecular recognition. In studies of other heterocyclic compounds, the NH group on a thiazolidinedione ring has been shown to form hydrogen bonds with amino acid residues like Threonine in the binding site of proteins such as tubulin. researchgate.net The carbohydrazide and acetyl moieties of this compound contain several potential hydrogen bond donors (N-H) and acceptors (C=O, N) that could engage in similar interactions.

Hydrophobic Interactions: Lipophilic parts of a molecule contribute to binding by interacting with nonpolar pockets in the target protein. For instance, the selection of a 3-ethylphenyl group in the design of certain imino-thiazolidinone inhibitors was intended to develop hydrophobic interactions within the protein's active site. nih.gov The thiazolane ring and the acetyl methyl group in this compound could participate in such hydrophobic contacts.

Molecular docking of 3-ethylaniline hybrid imino-thiazolidinones with the enzyme Carbonic Anhydrase II revealed significant hydrogen bonding and hydrophobic interactions that contribute to their inhibitory potential. nih.gov These findings underscore the importance of these forces in the binding of thiazole-based compounds to their biological targets.

Estimation of Binding Affinities with Biological Macromolecules

Molecular docking programs not only predict the binding pose but also calculate a score that estimates the binding affinity between the ligand and the protein. This score, typically expressed in kcal/mol, reflects the strength of the interaction, with lower (more negative) values indicating stronger binding.

In studies of novel 3-ethylaniline hybrid imino-thiazolidinones designed as Carbonic Anhydrase II inhibitors, docking scores were used to rank the compounds. For example, compounds 6a, 6e, and 6g generated stable protein-ligand interactions with respective docking scores of -6.12, -6.99, and -6.76 kcal/mol. nih.gov The compound with the best score, 6e, also demonstrated the highest inhibitory activity in in vitro assays. nih.gov Similarly, docking studies of newly synthesized thiazole conjugates with the Rho6 protein, a target in hepatic cancer, showed good docking scores, suggesting promising inhibitory activity. nih.gov

These examples highlight how binding affinity estimation can prioritize compounds for synthesis and biological testing. For this compound, such calculations would be a critical first step in identifying potential biological targets and predicting its efficacy.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

In silico ADME prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These computational models evaluate various parameters that determine the fate of a drug in the body. Studies on various thiazole and oxadiazole derivatives have successfully used these methods to predict their potential as orally bioavailable drugs. nih.govresearchgate.net For instance, in silico ADMET prediction studies of certain thiazole Schiff base derivatives validated their potential for oral bioavailability. nih.gov

| Parameter | Description | Relevance for this compound |

| Absorption | Predicts the extent to which a compound is absorbed from the site of administration, typically the gastrointestinal tract. | High predicted absorption would suggest potential for oral administration. |

| Distribution | Estimates how a compound is distributed throughout the body's tissues and fluids, including its ability to cross biological barriers. | Predictions on plasma protein binding and blood-brain barrier penetration are key to understanding where the compound will act. |

| Metabolism | Identifies potential metabolic liabilities, such as inhibition or induction of cytochrome P450 (CYP) enzymes. | Predicting interactions with CYP enzymes helps to foresee potential drug-drug interactions and metabolic instability. |

| Excretion | Predicts the primary routes and rate of elimination of the compound and its metabolites from the body. | Understanding the excretion pathway is essential for determining dosing regimens and potential for accumulation. |

| Toxicity (ADMET) | Assesses the potential for adverse effects, such as carcinogenicity, mutagenicity, or hepatotoxicity. | Early prediction of toxicity is critical for flagging potentially harmful compounds. |

Gastrointestinal Absorption and Blood-Brain Barrier Penetration Predictions

Two of the most important ADME parameters are gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. Good GI absorption is a prerequisite for an effective oral drug. The ability to cross the BBB is essential for drugs targeting the central nervous system, while it is undesirable for peripherally acting drugs to avoid central side effects.

Computational models, such as the BOILED-Egg model, use lipophilicity and polarity data to predict both GI absorption and BBB penetration. f1000research.com Studies on thiazolo[3,2-b] nih.govnih.govnih.govtriazole and imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives showed good predicted gastrointestinal absorption. nih.gov For a library of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives, in silico predictions showed that most of the compounds had more than 70% absorption, with one compound showing absorption as high as 86.77%. researchgate.net Such analyses would be vital to determine the likely route of administration and potential site of action for this compound.

Evaluation of Drug-Likeness and Lipinski's Rule Compliance

"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. One of the most common filters for drug-likeness is Lipinski's Rule of Five, which identifies compounds that are likely to have poor absorption or permeation if they violate more than one of the following rules:

Molecular weight ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Many studies on related heterocyclic compounds have shown compliance with Lipinski's rule. For example, an analysis of anti-inflammatory thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives found that all compounds presented no more than one violation of the rule. nih.gov Similarly, all compounds in a series of 2-hydroxy benzothiazole based 1,3,4-oxadiazole derivatives were found to comply with the Lipinski rule of 5, suggesting good drug-likeness properties. researchgate.net Evaluating this compound against these criteria would be a fundamental step in assessing its potential as a drug candidate.

| Lipinski's Rule Parameter | Guideline |

| Molecular Weight (MW) | ≤ 500 Da |

| LogP | ≤ 5 |

| H-Bond Donors | ≤ 5 |

| H-Bond Acceptors | ≤ 10 |

Pharmacophore Modeling and Exploration

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model defines the types and spatial relationships of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

This approach has been successfully applied to various thiazole-based compounds. For instance, a pharmacophore model was developed for inhibitors of Carbonic Anhydrase II based on the binding mode of the known inhibitor brinzolamide. nih.gov The key features identified included hydrogen bond acceptors, donors, hydrophobic centers, and aromatic rings. nih.gov Newly synthesized imino-thiazolidinone derivatives were then evaluated against this model, and the best-fitting compound (6e) was found to have two hydrophobic interactions, three hydrogen bond acceptor contacts, and two aromatic interactions (HHAAARR), which aligned well with the model and its observed biological activity. nih.gov

Such models are invaluable for:

Virtual Screening: Using the pharmacophore as a 3D query to search large chemical databases for novel compounds with the desired structural features. nih.gov

Lead Optimization: Guiding the modification of a lead compound to enhance its interaction with the target and improve its activity.

Understanding Structure-Activity Relationships (SAR): Elucidating which chemical features are critical for biological function.

For this compound, developing a pharmacophore model based on its interaction with a putative target would be a key step in discovering and designing more potent analogs.

Academic Applications and Mechanistic Research on 3 Acetyl 1,3 Thiazolane 2 Carbohydrazide and Its Derivatives

Role as a Versatile Synthetic Intermediate and Building Block in Medicinal Chemistry

3-Acetyl-1,3-thiazolane-2-carbohydrazide and its parent scaffold, the thiazole (B1198619) ring, are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities. sapub.orgnih.govmdpi.com The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a crucial building block for the synthesis of novel compounds with potential therapeutic applications. mdpi.comjchemrev.com Its derivatives are integral to the development of a variety of biologically active molecules, demonstrating the versatility of this chemical entity. The presence of the thiazole core can enhance the lipophilicity of a molecule, which may contribute to its ability to cross cellular membranes and interact with biological targets. nih.gov

The carbohydrazide (B1668358) moiety attached to the thiazolane ring further enhances the synthetic utility of this compound. Hydrazides are valuable intermediates in the synthesis of various heterocyclic systems, including 1,3,4-oxadiazoles and pyrazoles. sapub.orgnih.gov These subsequent structures are also known to possess a broad spectrum of biological activities, making the parent carbohydrazide a key starting material for combinatorial chemistry and drug discovery efforts. For instance, thiazole-based carbohydrazide derivatives have been synthesized and evaluated for their inhibitory activity against enzymes like α-amylase, highlighting their potential in developing treatments for metabolic disorders. researchgate.net The adaptability of the thiazole framework allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. researchgate.net This adaptability has led to the creation of extensive libraries of thiazole derivatives for screening against various diseases.

In Vitro Biological Activity Studies (Mechanistic Focus)

Anticancer Potential and Cytotoxicity Evaluationnih.govresearchgate.netmdpi.comnih.govnih.govnih.govresearchgate.net

Thiazole derivatives have emerged as a significant class of compounds in anticancer research, exhibiting cytotoxic effects against a range of human cancer cell lines. researchgate.netnih.gov The thiazole scaffold is a component of several clinically approved anticancer drugs, underscoring its importance in oncology. nih.gov The anticancer activity of these compounds is often attributed to their ability to interfere with various cellular processes essential for tumor growth and survival.

Assessment Against Human Cancer Cell Lines (e.g., PC3, MCF7, HeLa)

Derivatives of the thiazole scaffold have demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines. Commonly used cell lines for these assessments include PC3 (prostate cancer), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer). nih.govmdpi.comnih.gov For example, certain novel thiazole-based heterocycles have shown potent antitumor activities against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov

In one study, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones and their acetoxy derivatives were synthesized and evaluated for their antiproliferative activity. One compound, in particular, exhibited potent activity against MCF-7 and HepG2 cell lines with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com Another study reported a newly synthesized thiazole derivative that showed strong cytotoxic effects against HepG-2 and MCF-7 cells. nih.gov The broad-spectrum antiproliferative activity of thiazole derivatives highlights their potential as lead compounds for the development of new anticancer agents. researchgate.netmdpi.com

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative | MCF-7 | 2.57 ± 0.16 | mdpi.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative | HepG2 | 7.26 ± 0.44 | mdpi.com |

| Thiazole-based heterocycle (chlorine-containing) | HepG-2 | ~4 µg/mL | nih.gov |

| Thiazole-based heterocycle (chlorine-containing) | MCF-7 | ~3 µg/mL | nih.gov |

| Thiazole-based heterocycle (chlorine-containing) | HCT-116 | ~7 µg/mL | nih.gov |

Exploration of Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships (SAR) is crucial for optimizing the anticancer potency of thiazole derivatives. SAR studies have revealed that the nature and position of substituents on the thiazole ring significantly influence their cytotoxic activity. researchgate.net For instance, the introduction of electron-withdrawing groups such as chloro, nitro, fluoro, and bromo on the phenyl ring of certain thiazole derivatives has been shown to enhance their anticancer and DNA binding activities. researchgate.net Conversely, the presence of electron-donating groups like hydroxyl and methoxy (B1213986) groups can sometimes lead to moderate activity. researchgate.net

In a series of N'-(Salicylidene)heteroarenecarbohydrazides, it was found that the binding site around the heteroaromatic ring (ring A) is compact and sensitive to the size and orientation of this ring, with bulky fused bicyclic groups leading to a loss of potency. nih.gov Furthermore, modifications on the salicylidene moiety (ring B) can also modulate the antifungal activity, indicating that a comprehensive SAR study of the entire molecule is necessary for rational drug design. nih.gov The position of substituents also plays a critical role; for example, in a series of thiazolylhydrazones, a methoxy substituent at the para-position of a phenyl ring resulted in the best acetylcholinesterase inhibitory activity. academie-sciences.fr

Investigation of Proposed Cellular Targets and Pathways (e.g., Thymidylate Synthase, Bcl-2, Enzyme Inhibition)

The anticancer effects of thiazole derivatives are mediated through their interaction with various cellular targets and pathways. One of the key enzymes targeted by some thiazole-containing compounds is thymidylate synthase (TS). nih.govtandfonline.com TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. nih.govtandfonline.com Inhibition of TS leads to a depletion of thymidylate, which in turn disrupts DNA replication and repair, ultimately causing "thymineless death" in rapidly proliferating cancer cells. nih.gov Several thiazolidinedione-1,3,4-oxadiazole hybrids have been synthesized and shown to be potent inhibitors of TS, with some compounds exhibiting significantly greater activity than the standard drug 5-Fluorouracil against MCF-7 and HCT-116 cell lines. nih.gov

Another important target for anticancer drug development is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of chemoresistance in many cancers. Molecular docking studies have suggested that certain thiazole derivatives can bind to the BH3 domain of Bcl-2, potentially inhibiting its anti-apoptotic function and sensitizing cancer cells to apoptosis. researchgate.net Additionally, other enzyme inhibition mechanisms have been proposed for thiazole derivatives, including the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that is essential for the stability and function of many oncoproteins. nih.gov The diverse range of cellular targets for thiazole derivatives underscores their potential as a versatile scaffold for the development of novel anticancer therapies.

Antimicrobial and Antifungal Activitiessapub.orgnih.govjchemrev.comnih.govnih.govresearchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.net

The thiazole moiety is a well-established pharmacophore in the design of antimicrobial and antifungal agents. sapub.orgjchemrev.com The presence of the S-C=N toxophoric unit in the thiazole ring is believed to be a key contributor to its antimicrobial properties. sapub.org Thiazole derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov

The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). nih.gov For instance, a series of heteroaryl(aryl) thiazole derivatives demonstrated moderate antibacterial activity, with some compounds showing higher potential than the reference drug ampicillin (B1664943) against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antifungal activity of these compounds was found to be even more promising, with some derivatives exhibiting potent activity against various fungal pathogens. nih.gov

The mechanism of antimicrobial action for thiazole derivatives is thought to involve the inhibition of essential microbial enzymes. For example, docking studies have suggested that these compounds may inhibit E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, and 14α-lanosterol demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov The broad spectrum of antimicrobial and antifungal activities, coupled with their diverse mechanisms of action, makes thiazole derivatives a promising area for the development of new anti-infective agents. jchemrev.com

| Compound Type | Microorganism | Activity (MIC/MBC/MFC in mg/mL or µg/mL) | Reference |

|---|---|---|---|

| Heteroaryl(aryl) thiazole derivative | Bacteria | MIC: 0.23–0.7 mg/mL, MBC: 0.47–0.94 mg/mL | nih.gov |

| Heteroaryl(aryl) thiazole derivative | Fungi | MIC: 0.06–0.47 mg/mL, MFC: 0.11–0.94 mg/mL | nih.gov |

| Thiazole-based heterocycles | Gram-positive and Gram-negative bacteria | Satisfactory antibacterial activity (MIC in µg/mL) | nih.gov |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | Staphylococcus epidermidis | MIC = 0.48 µg/mL | mdpi.com |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | Staphylococcus epidermidis | MIC = 1.95 µg/mL | mdpi.com |

Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of the thiazole and thiazolidinone class, which are structurally related to this compound, have been the subject of extensive research for their antibacterial properties. These studies have consistently demonstrated that modifications to the core thiazole structure can yield compounds with significant efficacy against both Gram-positive and Gram-negative bacteria.

Research into a series of 1,3-thiazole and benzo[d]thiazole derivatives revealed notable antimicrobial activity. nih.gov For instance, a derivative featuring a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety showed moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium, with Minimum Inhibitory Concentrations (MIC) between 125–150 μg/mL. nih.gov Further structural development led to benzo[d]thiazole derivatives with significantly improved in vitro antibacterial activity, displaying MIC values in the range of 50–75 μg/mL. nih.gov

Similarly, studies on 1,3-thiazolidin-4-one derivatives have shown good to mild bacteriostatic effects, particularly against Gram-positive bacteria. researchgate.net One investigation found that certain compounds were effective against Micrococcus luteus, with one derivative showing a MIC of 62.5 µg/mL and a Minimum Bactericidal Concentration (MBC) of 125 µg/mL. researchgate.net The presence of specific substitutions on the thiazole ring appears crucial for activity. For example, thiazole derivatives incorporating a furyl or pyridyl group, along with a para-disubstituted aryl group (like bromo or phenyl), exhibited promising activity against the Gram-positive Staphylococcus aureus, in some cases superior to the standard drug ciprofloxacin, with MIC values ranging from 0.05 to 0.4 mg/mL. minia.edu.eg

The general consensus from multiple studies is that the thiazole nucleus, which possesses an S-C=N toxophoric unit, is a key contributor to the antimicrobial effects observed. sapub.org The antimicrobial activity of various synthesized thiazole derivatives is often moderate but potent, indicating the potential of this chemical class in developing new antibacterial agents. sapub.orgnih.gov

| Derivative Class | Bacterial Strain(s) | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| 2-(4-hydroxyphenyl)-1,3-thiazole | S. aureus (MRSA), E. coli | 125–150 µg/mL | nih.gov |

| Benzo[d]thiazole derivatives | Gram-positive & Gram-negative bacteria | 50–75 µg/mL | nih.gov |

| 1,3-Thiazolidin-4-one derivative | M. luteus | 62.5 µg/mL | researchgate.net |

| (E)-4-Aryl-2-[2-(1-substituted ethylidene)hydrazinyl]thiazoles | S. aureus | 0.05 to 0.4 mg/mL | minia.edu.eg |

Evaluation Against Phytopathogenic Fungi and Oomycetes

The application of thiazole derivatives extends to agriculture, where they have been evaluated for their potential to combat plant diseases caused by fungi and oomycetes. Research has focused on their ability to inhibit the growth of various phytopathogenic species.

A study on novel 1,3,4-oxadiazole-2-carbohydrazides, which share the carbohydrazide functional group, demonstrated that a majority of the synthesized compounds were highly bioactive against four types of fungi and two kinds of oomycetes. nih.gov Several of these compounds exhibited superior efficacy against Gibberella zeae (causative agent of Fusarium head blight) compared to the commercial fungicide fluopyram, with EC₅₀ values ranging from 0.486 to 0.799 μg/mL. nih.gov Certain derivatives also showed significant action against Fusarium oxysporum. nih.gov

Another line of research synthesized citral-thiazolyl hydrazine (B178648) derivatives and confirmed their antifungal activity against six plant phytopathogenic fungi. researchgate.net These compounds were found to cause obvious malformation of mycelium and increase the permeability of cell membranes, indicating a disruptive effect on fungal cell structure and integrity. researchgate.net For example, one of the most potent compounds displayed broad-spectrum activity, with EC₅₀ values against Rhizoctonia solani, Colletotrichum gloeosprioides, and Phytophthora nicotianae var. parasitica being particularly noteworthy. researchgate.net

| Derivative Class | Fungal Species | Activity Measurement (EC₅₀) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole-2-carbohydrazide | Gibberella zeae | 0.486 - 0.799 µg/mL | nih.gov |

| 1,3,4-Oxadiazole-2-carbohydrazide | Fusarium oxysporum | 0.652 - 0.925 µg/mL | nih.gov |

| Citral-thiazolyl hydrazine | C. gloeosprioides | 0.16 - 4.60 mg/L | researchgate.net |

| Citral-thiazolyl hydrazine | C. orbiculare | 95.2% inhibition at 50 mg/L | researchgate.net |

Identification of Potential Molecular Targets (e.g., Succinate Dehydrogenase)

To understand the antifungal mechanism of these compounds, researchers have investigated their potential molecular targets. Succinate dehydrogenase (SDH), also known as mitochondrial complex II, has been identified as a key enzyme target for a class of fungicides known as SDHIs. nih.gov This enzyme is crucial for both the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain. nih.gov

Research on 1,3,4-oxadiazole-2-carbohydrazides suggested that their antifungal activity may stem from the inhibition of SDH. nih.gov Molecular docking simulations of a highly active compound from this series indicated that it could fit completely within the binding pocket of SDH through hydrogen-bonding and hydrophobic interactions. nih.gov This computational finding was further supported by biochemical assays that demonstrated a significant inhibitory effect on SDH activity. nih.gov The inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death. nih.gov This suggests that the N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide framework is a promising template for developing novel SDH inhibitors. nih.gov

Antioxidant Activity and Associated Mechanistic Insights

Thiazole and thiazolidinone derivatives have demonstrated significant potential as antioxidant agents. Their activity is often attributed to their ability to scavenge free radicals and chelate transition metals, thereby mitigating oxidative stress. nih.govmdpi.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage cellular macromolecules and is implicated in numerous diseases. mdpi.com

The antioxidant capacity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov In the DPPH assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, a transfer that can be measured spectrophotometrically. nih.gov Studies on phenolic thiazoles have shown that compounds with two phenolic groups and a hydrazone moiety possess remarkable antioxidant and antiradical activity. nih.gov For instance, certain dihydroxy-phenyl-thiazol-hydrazinium derivatives exhibited lower IC₅₀ values in the ABTS assay than the standard antioxidant ascorbic acid, indicating potent radical scavenging properties. nih.gov

Similarly, an investigation into thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole (B1197879) found that specific compounds displayed notable antioxidant activity. nih.gov One 1,3,4-thiadiazole-based compound showed 33.98% DPPH scavenging capacity, while a 1,3-thiazole-based compound inhibited lipid peroxidation by 62.11% in the thiobarbituric acid reactive substances (TBARS) test. nih.gov The antioxidant activity was correlated with phenyl-functionalized benzylidene and amino-carbonyl functional domains, as well as the chelating properties of the molecules. nih.gov The design of a water-soluble catechol hydrazinyl-thiazole (CHT) also yielded a molecule with very good antioxidant activity, with its mechanism linked to the bond dissociation enthalpy (BDE) of the phenol (B47542) O-H bonds. researchgate.net

| Derivative Class | Assay | Result | Reference |

|---|---|---|---|

| Dihydroxy-Phenyl-Thiazol-Hydrazinium chloride | ABTS Radical Scavenging | Lower IC₅₀ than ascorbic acid | nih.gov |

| 1,3,4-Thiadiazole-based thiazolidinone | DPPH Radical Scavenging | 33.98% scavenging | nih.gov |

| 1,3-Thiazole-based thiazolidinone | TBARS (Lipid Peroxidation) | 62.11% inhibition | nih.gov |

| Catechol hydrazinyl-thiazole (CHT) | General Antioxidant | Good activity linked to phenol O-H BDE | researchgate.net |

Other Enzyme Inhibition Studies (e.g., α-Glucosidase, Tyrosinase)

Beyond antimicrobial and antioxidant applications, derivatives of this compound have been investigated as inhibitors of other key enzymes, highlighting their therapeutic potential in different domains.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.comnih.gov Several studies have reported on thiazole-containing heterocycles as potent α-glucosidase inhibitors. Hydrazine-clubbed thiazole derivatives showed significant inhibitory activity against α-glucosidase (α-GLY), with Kᵢ values ranging from 1.76 ± 0.01 to 24.81 ± 0.15 μM, which were comparable to or better than the standard drug acarbose (B1664774). researchgate.net Similarly, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govsapub.orgthiazin-2-yl)-N-arylacetamides emerged as potent inhibitors, with IC₅₀ values as low as 18.25 µM, significantly better than acarbose (IC₅₀ = 58.8 µM). mdpi.com Molecular docking studies often reveal that these inhibitors bind effectively to key residues in the enzyme's active site, such as Asp203, Asp542, and His600. mdpi.com The inhibitory potential is often dependent on the nature and position of substituents on the aromatic rings of the derivatives. jneonatalsurg.com

Tyrosinase Inhibition: Tyrosinase is a critical copper-containing enzyme involved in melanin (B1238610) biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders. nih.govnih.gov Thiazole and its fused derivatives have been identified as effective tyrosinase inhibitors. A series of (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs showed greater inhibitory activity against mushroom tyrosinase than the standard inhibitor kojic acid. nih.gov The most potent compounds had IC₅₀ values as low as 3.05 ± 0.95 μM (compared to 18.27 ± 0.89 μM for kojic acid) and were found to be competitive inhibitors. nih.govresearchgate.net Another study on 2-arylbenzothiazole derivatives identified a compound with an IC₅₀ value of 0.2 ± 0.01 μM, a potency 55 times greater than kojic acid. nih.gov In silico and kinetic studies suggest these compounds bind to the catalytic sites of the enzyme, with hydroxyl groups on the phenyl ring playing a crucial role in the inhibition. nih.govnih.gov

| Enzyme | Derivative Class | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| α-Glucosidase | Hydrazine clubbed thiazoles | Kᵢ: 1.76 - 24.81 µM | researchgate.net |

| α-Glucosidase | 1,2-Benzothiazine 1,1-dioxides | IC₅₀: 18.25 - 35.14 µM | mdpi.com |

| Tyrosinase | Benzimidazothiazolone analogs | IC₅₀: 3.05 - 5.00 µM | nih.gov |

| Tyrosinase | 2-Arylbenzothiazole derivatives | IC₅₀: 0.2 µM | nih.gov |

Mechanistic Chemistry Investigations at a Molecular Level

Understanding the synthesis mechanisms and structure-activity relationships (SAR) of thiazole derivatives is fundamental to optimizing their biological activities. The formation of the thiazole and related thiazolidinone or thiazinane rings often involves cyclization reactions where the interplay of nucleophiles and electrophiles is key.

For example, the synthesis of 2-imino-1,3-thiazinane derivatives can be achieved through the reaction of β-hydroxy thioureas under acidic conditions. The proposed mechanism involves the cyclization of the thiourea (B124793) via the thione group, accompanied by the elimination of a water molecule to form the final heterocyclic product. nih.gov Similarly, the cyclization of hydrazones derived from acetyl-naphthols with triphosgene (B27547) can lead to naphthoxazines or their spiro dimers. The reaction outcome is dependent on the molar ratio of the reactants, with dimerization potentially occurring before or after the formation of the second oxazine (B8389632) ring. mdpi.com

Structure-activity relationship studies have provided valuable insights. For instance, in a series of 1,3-thiazole derivatives with antitumor activity, the combination of the thiazole ring with hydrazide-hydrazone and carboxamide moieties was found to be highly favorable for cytotoxicity. nih.gov Flow cytometry analysis revealed that the most potent compounds could induce apoptosis in cancer cells, suggesting a specific molecular mechanism of action related to cell cycle arrest. nih.gov These investigations highlight how systematic structural modifications can be used to probe and enhance the biological effects of the core this compound scaffold and its derivatives.

Future Research Directions for 3 Acetyl 1,3 Thiazolane 2 Carbohydrazide

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 3-Acetyl-1,3-thiazolane-2-carbohydrazide and its derivatives will increasingly prioritize environmentally benign methodologies. Conventional organic synthesis often relies on hazardous solvents and catalysts, generating significant chemical waste. frontiersin.orgnih.gov Green chemistry offers a sustainable alternative by enhancing efficiency and minimizing environmental impact. ijpsjournal.com

Future research should focus on adapting established green techniques to the synthesis of the 1,3-thiazolane scaffold. Methodologies such as microwave-assisted synthesis and ultrasonic irradiation can dramatically reduce reaction times and improve yields. ijpsjournal.commdpi.comresearchgate.netsemanticscholar.org The exploration of biodegradable, reusable catalysts, such as those based on chitosan, presents a promising avenue for developing eco-friendly protocols. mdpi.comnih.gov Furthermore, the use of alternative solvent systems, like deep eutectic solvents (DESs), which can act as both the solvent and catalyst, could eliminate the need for volatile and toxic organic solvents. frontiersin.orgnih.gov

| Parameter | Conventional Methods | Potential Green Methods | Anticipated Advantages |

|---|---|---|---|

| Energy Source | Standard heating (oil baths) | Microwave, Ultrasound ijpsjournal.commdpi.com | Reduced reaction times, lower energy consumption |

| Solvents | Volatile organic compounds (VOCs) | Deep eutectic solvents (DESs), water, ethanol (B145695) frontiersin.orgnih.gov | Reduced toxicity and pollution, improved safety |

| Catalysts | Homogeneous acids/bases, heavy metals | Heterogeneous biocatalysts (e.g., chitosan), organocatalysts mdpi.combenthamdirect.com | Easy separation, recyclability, biodegradability |

| Reaction Steps | Often multi-step processes | One-pot, multi-component reactions (MCRs) rsc.org | Increased efficiency, reduced waste, atom economy |

| Yield & Purity | Variable, often requires extensive purification | Often higher yields with cleaner reaction profiles nih.gov | Simplified work-up, reduced use of purification solvents |

Advanced Spectroscopic Techniques for Dynamic Structural Analysis

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its structure-activity relationships. While standard spectroscopic methods like ¹H and ¹³C NMR provide basic structural confirmation, advanced techniques are needed to explore its dynamic nature in solution. nih.govipb.pt

Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature NMR, is a powerful tool for investigating stereodynamic processes such as ring inversion and restricted rotation around amide bonds. unibas.itresearchgate.net Such studies can determine the energy barriers between different conformers, providing insight into the molecule's flexibility and the conformational preferences that may be essential for biological activity. copernicus.org These experimental findings can be powerfully complemented by computational methods, such as Density Functional Theory (DFT) calculations, which can model ground-state and transition-state geometries and energies, helping to interpret complex spectra. unibas.it For definitive solid-state structural information, single-crystal X-ray diffraction remains the gold standard.

| Technique | Type of Analysis | Information Gained for this compound |

|---|---|---|

| Dynamic NMR (DNMR) | Solution-state Conformational Dynamics | Energy barriers for ring inversion and rotation around N-C bonds; identification of preferred conformers in solution. unibas.it |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Solution-state Connectivity & Proximity | Unambiguous assignment of all proton and carbon signals; through-bond and through-space correlations to define the 3D structure. ipb.pt |

| Single-Crystal X-ray Diffraction | Solid-state Structure | Precise bond lengths, bond angles, and absolute configuration in the crystalline state. |

| Density Functional Theory (DFT) | Computational Modeling | Calculation of stable conformer energies, transition states, and theoretical NMR chemical shifts to support experimental data. unibas.it |

| Circular Dichroism (CD) Spectroscopy | Chiral Analysis | Determination of stereochemical features and conformational changes of chiral derivatives. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. For this compound, these computational tools offer a powerful strategy for exploring its chemical space and predicting the properties of novel derivatives.

A primary direction is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netlaccei.org By training ML algorithms on a dataset of thiazolane analogs and their measured biological activities, predictive QSAR models can be built to screen virtual libraries of new compounds, prioritizing those with the highest predicted potency for synthesis and testing. mdpi.comymerdigital.com Beyond prediction, generative AI models can be employed for the de novo design of entirely new molecules built around the 1,3-thiazolane scaffold, optimized for specific biological targets. Furthermore, ML models are increasingly used to predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing for the early-stage filtering of candidates with poor pharmacokinetic profiles. nih.gov

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. laccei.orgnih.gov | Rapid virtual screening of large compound libraries to identify promising candidates. |

| Generative Models | Design novel molecules with desired properties. | Generation of new derivatives with optimized activity and novelty. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. nih.gov | Early identification and elimination of compounds likely to fail in later development stages. |

| Molecular Docking & Simulation | Predict binding modes and affinity to biological targets. nih.gov | Understanding of molecular interactions to guide rational drug design. |

| Reaction Prediction | Optimize synthetic routes and predict reaction outcomes. | More efficient and sustainable synthesis of target compounds. |

Exploration of Novel Therapeutic Areas Based on Scaffold Versatility

The 1,3-thiazole and its saturated analog, 1,3-thiazolidine (thiazolane), are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents. researchgate.netnih.gov Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects. nih.govnih.govnih.govmdpi.comresearchgate.netrsc.organalis.com.my This versatility suggests that this compound could serve as a valuable starting point for developing novel therapeutic agents.